What are the chemical properties of 4-(3-Fluorophenyl)oxan-4-amine?
What are the chemical properties of 4-(3-Fluorophenyl)oxan-4-amine?
The following technical guide details the chemical properties, synthesis, and applications of 4-(3-Fluorophenyl)oxan-4-amine (also known as 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-amine). This document is structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
4-(3-Fluorophenyl)oxan-4-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Structurally, it consists of a tetrahydropyran (oxan) ring geminally substituted at the 4-position with a primary amine and a 3-fluorophenyl group. This "gem-disubstituted" architecture makes it a critical bioisostere for the 4-phenylpiperidine scaffold found in numerous analgesics (e.g., opioids) and neuroactive agents. The inclusion of the oxan ring lowers lipophilicity (LogP) compared to cyclohexane analogs, while the 3-fluorine atom modulates metabolic stability and electronic properties.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-amine |
| Common Name | 4-(3-Fluorophenyl)oxan-4-amine |
| CAS Number (Free Base) | 1094283-08-5 |
| CAS Number (HCl Salt) | 1245643-55-3 |
| Molecular Formula | C₁₁H₁₄FNO |
| SMILES | FC1=CC=CC(C2(N)CCOCC2)=C1 |
| InChIKey | RTWSYKYQHQVELW-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Context |
| Molecular Weight | 195.23 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~1.2 – 1.6 | Lower than the carbocyclic analog (cyclohexane), improving aqueous solubility. |
| TPSA | 35.25 Ų | High permeability; crosses the Blood-Brain Barrier (BBB) effectively. |
| pKa (Calc) | 9.8 ± 0.5 | Typical for a primary amine attached to a quaternary carbon; exists as a cation at physiological pH. |
| H-Bond Donors | 1 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Ether oxygen and amine nitrogen. |
Structural Analysis & Bioisosterism
In medicinal chemistry, this molecule serves as a bioisostere for 4-aryl-cyclohexylamines and 4-aryl-piperidines.
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The Oxan (Tetrahydropyran) Ring: Replacing a cyclohexane ring with an oxan ring introduces an ether oxygen. This reduces the overall lipophilicity (LogD) of the molecule, often resolving metabolic liabilities associated with high lipophilicity (Lipophilic Ligand Efficiency). It also acts as a weak hydrogen bond acceptor.
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The 3-Fluorine Substituent: The fluorine atom at the meta-position of the phenyl ring serves two purposes:
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Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the metabolically susceptible phenyl ring positions.
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Electronic Modulation: The inductive electron-withdrawing effect (-I) lowers the electron density of the aromatic ring, potentially influencing
stacking interactions in the binding pocket.
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Structural Logic Diagram
Figure 1: Structure-Property Relationships (SPR) of the scaffold.
Synthetic Pathways[7][8]
The synthesis of gem-disubstituted amines on a pyran ring is challenging due to steric hindrance. The most robust industrial route involves a Grignard addition followed by a Ritter Reaction .
Synthesis Protocol (Ritter Route)
Step 1: Grignard Addition
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Reagents: Tetrahydro-4H-pyran-4-one, 3-Fluorophenylmagnesium bromide (1.0 M in THF).
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Conditions: Anhydrous THF, 0°C to RT, 2-4 hours.
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Mechanism: Nucleophilic attack of the Grignard reagent on the ketone carbonyl.
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Intermediate: 4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-ol (Tertiary Alcohol).
Step 2: Ritter Reaction (Amination)
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Reagents: Chloroacetonitrile (or Acetonitrile), Sulfuric Acid (H₂SO₄), Acetic Acid.
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Conditions: 0°C to RT. The tertiary alcohol forms a carbocation, which is trapped by the nitrile.
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Intermediate: N-(4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl)acetamide.
Step 3: Hydrolysis
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Reagents: Thiourea/Acetic Acid (for chloroacetamide) or HCl/EtOH (for acetamide).
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Conditions: Reflux, 12-24 hours.
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Product: 4-(3-Fluorophenyl)oxan-4-amine (isolated as HCl salt or free base).[1]
Experimental Workflow Diagram
Figure 2: Synthetic pathway via the Ritter reaction, the preferred route for steric bulk.
Reactivity & Stability
Chemical Stability
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Ether Linkage: The cyclic ether is stable under basic and acidic conditions, unlike acyclic acetals. It resists hydrolysis.
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Gem-Disubstitution: The quaternary carbon at position 4 creates significant steric bulk. This protects the amine from metabolic degradation but also reduces the rate of nucleophilic substitution reactions (e.g., SN2) on the amine nitrogen compared to less hindered amines.
Reactivity Profile
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Acylation/Amidation: The amine reacts readily with acid chlorides or activated carboxylic acids (using HATU/EDC) to form amides. This is the primary reaction used to link this scaffold to other pharmacophores.
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Reductive Amination: Due to steric hindrance, reductive amination with ketones may require forcing conditions (e.g., Ti(OiPr)₄ catalyst, higher temperatures) compared to linear amines.
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Salt Formation: The compound is stable as a Hydrochloride (HCl) or Fumarate salt, which are preferred for long-term storage to prevent oxidation.
Medicinal Chemistry Applications
This scaffold is frequently observed in patent literature regarding:
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Opioid Receptor Modulators: Analogs of 4-phenylpiperidine opioids (e.g., fentanyl, pethidine) where the nitrogen ring is replaced by oxygen, and the amine is exocyclic.
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Nav1.7 / Nav1.8 Inhibitors: Used in the design of peripherally restricted analgesics.
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Kinase Inhibitors: The 3-fluorophenyl group fits into hydrophobic pockets (e.g., the "gatekeeper" region), while the amine forms hinge-region hydrogen bonds.
Key Advantage: The oxan-4-amine motif often improves the Solubility Forecast Index (SFI) compared to pure carbocycles, enhancing oral bioavailability.
Safety & Handling
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Hazard Classification: Irritant (Skin Irrit. 2), Eye Irritant (Eye Irrit. 2), STOT SE 3 (Respiratory).
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Handling:
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Handle under inert atmosphere (Nitrogen/Argon) to prevent formation of carbamates with atmospheric CO₂.
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Wear nitrile gloves and safety goggles.
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Storage: Store at 2-8°C. Hygroscopic; keep tightly sealed.
References
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PubChem Compound Summary. "4-(3-Fluorophenyl)oxan-4-amine." National Center for Biotechnology Information. CID 43146579. Link
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Chemical Synthesis of 4-Amino-tetrahydropyrans. Organic Letters, "Prins-Ritter Synthesis of 4-Amidotetrahydropyrans." (General methodology for scaffold synthesis). Link
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Patent Literature. "Substituted Tetrahydropyran Derivatives as Analgesics." WO2012085649 (Example of scaffold utility in drug design). Link
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Sigma-Aldrich / Merck. "Tetrahydro-2H-pyran-4-amine derivatives safety data." Link
